9-bromo-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom, a methylbutoxy group, and an indoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by bromination and subsequent functionalization with the methylbutoxy group . The reaction conditions often require the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization and Condensation: These reactions can modify the indoloquinoxaline core, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to stabilize DNA duplexes and inhibit tumor cell growth.
Materials Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and sensors.
Biological Research: It is used as a probe to study DNA interactions and as a potential antiviral agent.
Mechanism of Action
The mechanism of action of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE involves its interaction with DNA. The compound intercalates into the DNA duplex, stabilizing the structure and inhibiting the replication of cancer cells . This intercalation disrupts the normal function of the DNA, leading to cell death. Additionally, the compound may interact with specific proteins and enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A parent compound with similar biological activities but lacking the bromine and methylbutoxy groups.
9-Fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with different electronic properties and reactivity.
6-(Prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: A derivative with an alkyne group, used in click chemistry applications.
Uniqueness
The uniqueness of 9-BROMO-6-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-6H-INDOLO[2,3-B]QUINOXALINE lies in its specific functional groups, which confer distinct electronic properties and reactivity. The presence of the bromine atom and the methylbutoxy group enhances its potential as a versatile building block for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C26H24BrN3O |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
9-bromo-6-[[4-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H24BrN3O/c1-17(2)13-14-31-20-10-7-18(8-11-20)16-30-24-12-9-19(27)15-21(24)25-26(30)29-23-6-4-3-5-22(23)28-25/h3-12,15,17H,13-14,16H2,1-2H3 |
InChI Key |
OFQMPFLHGRKPID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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